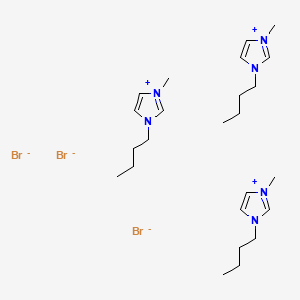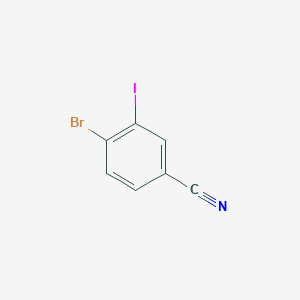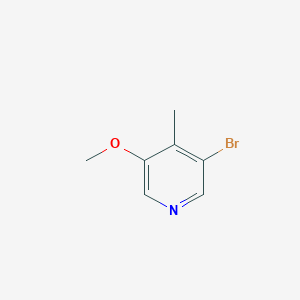
3-Bromo-5-metoxi-4-metilpiridina
Descripción general
Descripción
3-Bromo-5-methoxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C7H8BrNO . It is a pyridine derivative with a bromine atom at the 3rd position, a methoxy group at the 5th position, and a methyl group at the 4th position . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular weight of 3-Bromo-5-methoxy-4-methylpyridine is 202.048520 g/mol . The molecular formula is C7H8BrNO . The canonical SMILES representation is CC1=C(C=NC=C1OC)Br .Physical And Chemical Properties Analysis
3-Bromo-5-methoxy-4-methylpyridine is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Farmacología
En farmacología, la 3-Bromo-5-metoxi-4-metilpiridina se utiliza como precursor en la síntesis de diversos compuestos farmacológicamente activos. Su estructura sirve como un intermediario clave en el desarrollo de moléculas que pueden interactuar con objetivos biológicos, lo que podría conducir al descubrimiento de nuevos medicamentos .
Ciencia de Materiales
Este compuesto encuentra aplicación en la ciencia de materiales como un bloque de construcción para crear moléculas complejas. Su reactividad con varios agentes permite la síntesis de materiales con propiedades específicas, que pueden utilizarse en el desarrollo de nuevos polímeros, recubrimientos y otros materiales avanzados .
Síntesis Química
La this compound se utiliza ampliamente en la síntesis química. Actúa como intermediario en la preparación de varios compuestos orgánicos a través de reacciones como el acoplamiento de Suzuki-Miyaura, que es fundamental para la formación de enlaces carbono-carbono esenciales para la construcción de marcos orgánicos complejos .
Bioquímica
En bioquímica, se exploran los derivados de este compuesto por su potencial para unirse a enzimas o receptores. Se puede modificar para estudiar las interacciones enzima-sustrato o para crear inhibidores que puedan regular las vías bioquímicas .
Química Analítica
Los químicos analíticos emplean la this compound en el desarrollo de métodos para detectar y cuantificar sustancias. Se puede utilizar como estándar o reactivo en técnicas de cromatografía y espectrometría para garantizar el análisis preciso de las muestras .
Ciencias Ambientales
Las aplicaciones ambientales de la this compound incluyen su uso como trazador o marcador para estudiar los patrones de contaminación. También puede formar parte de la investigación sobre la degradación de compuestos orgánicos en el medio ambiente .
Aplicaciones Industriales
Industrialmente, se utiliza como intermediario en la síntesis de agroquímicos, colorantes y otros productos químicos industriales. Su versatilidad en reacciones la convierte en un componente valioso en el sector manufacturero .
Investigación y Desarrollo
Por último, en I+D, la this compound es crucial para la síntesis de nuevos compuestos con posibles aplicaciones en diversas industrias. Es un compuesto de interés en la exploración de nuevas reacciones y vías sintéticas .
Safety and Hazards
3-Bromo-5-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers Relevant papers on 3-Bromo-5-methoxy-4-methylpyridine include studies on the synthesis of related compounds and the use of brominated pyridine derivatives in Suzuki–Miyaura coupling reactions .
Mecanismo De Acción
Target of Action
It is often used as a building block in the synthesis of various organic compounds .
Mode of Action
3-Bromo-5-methoxy-4-methylpyridine is often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The 3-Bromo-5-methoxy-4-methylpyridine, being a brominated compound, can act as the organic halide in this reaction .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction in which it participates is a key step in the synthesis of many biologically active compounds .
Result of Action
As a building block in the synthesis of various organic compounds, its effects would largely depend on the properties of the final compound .
Action Environment
The action of 3-Bromo-5-methoxy-4-methylpyridine, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. In the context of Suzuki–Miyaura cross-coupling reactions, the choice of catalyst, base, and solvent can significantly affect the reaction outcome .
Propiedades
IUPAC Name |
3-bromo-5-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSFKYTLBAFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724417 | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70201-49-9 | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70201-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

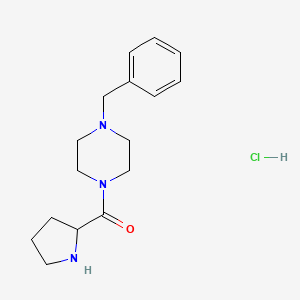
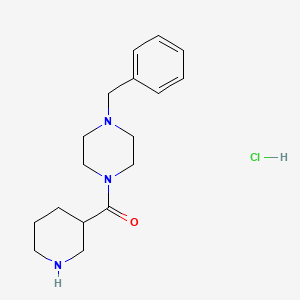
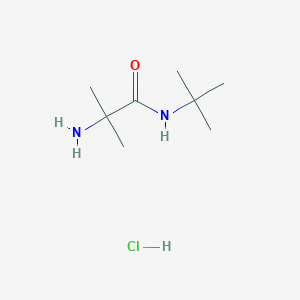
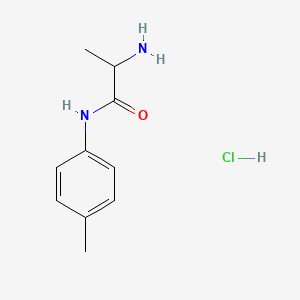
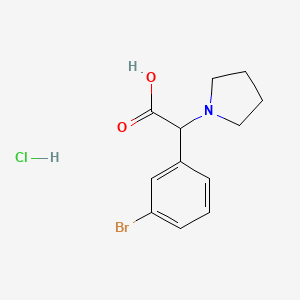
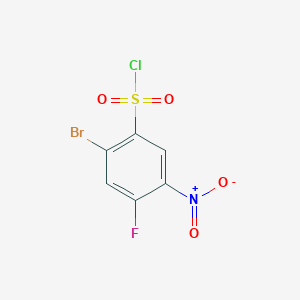
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)
